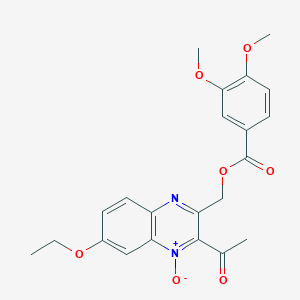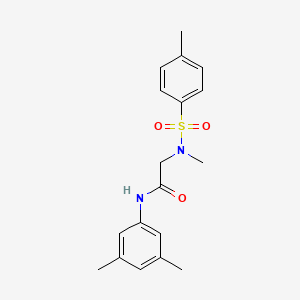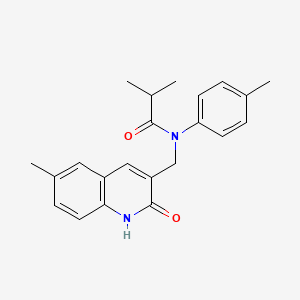
(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide is an organic compound that belongs to the class of acrylamides This compound is characterized by the presence of a methoxyphenyl group, a methyl(phenyl)amino group, and an acrylamide moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide typically involves the reaction of 2-methoxybenzaldehyde with N-(2-(methyl(phenyl)amino)ethyl)acrylamide under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions: (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride.
Major Products Formed:
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
- (E)-3-(2-Hydroxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide
- (E)-3-(2-Chlorophenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide
Comparison:
- (E)-3-(2-Methoxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity.
- (E)-3-(2-Hydroxyphenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide has a hydroxyl group instead of a methoxy group, which may affect its solubility and hydrogen bonding capabilities.
- (E)-3-(2-Chlorophenyl)-N-(2-(methyl(phenyl)amino)ethyl)acrylamide contains a chlorine atom, which can impact its electron density and reactivity.
特性
CAS番号 |
2220820-28-8 |
|---|---|
InChIキー |
HZZXWWQSMKENDN-OUKQBFOZNA-N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B7688082.png)
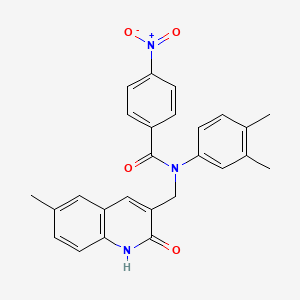
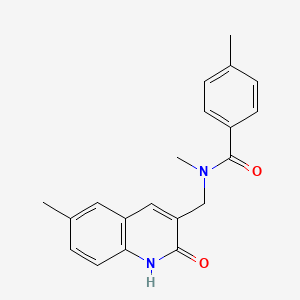
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-nitro-N-propylaniline](/img/structure/B7688101.png)
![3-(2,5-dimethoxyphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7688108.png)
![N-(3-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688114.png)
![3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B7688125.png)
![N-(2-fluorophenyl)-4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B7688127.png)
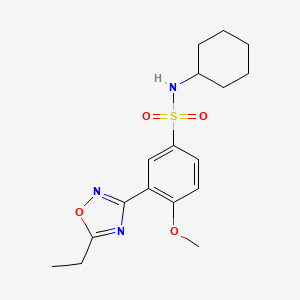
![5-{4-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]PIPERAZINE-1-CARBONYL}-2-METHOXY-N,N-DIMETHYLBENZENE-1-SULFONAMIDE](/img/structure/B7688140.png)
![1-[3-(5-Tert-butyl-1,2,4-oxadiazol-3-YL)-4-methoxybenzenesulfonyl]-4-phenylpiperazine](/img/structure/B7688142.png)
